Tetraethylammonium hydroxide

Catalog No.
S565612
CAS No.
77-98-5
M.F
C8H20N.HO
C8H21NO
M. Wt
147.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium hydroxide

CAS Number

77-98-5

Product Name

Tetraethylammonium hydroxide

IUPAC Name

tetraethylazanium;hydroxide

Molecular Formula

C8H20N.HO
C8H21NO

Molecular Weight

147.26 g/mol

InChI

InChI=1S/C8H20N.H2O/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H2/q+1;/p-1

InChI Key

LRGJRHZIDJQFCL-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC.[OH-]

Synonyms

Bromide, Tetraethylammonium, Chloride, Tetraethylammonium, Hydroxide, Tetraethylammonium, Iodide, Tetraethylammonium, Ion, Tetraethylammonium, Tetraethylammonium, Tetraethylammonium Bromide, Tetraethylammonium Chloride, Tetraethylammonium Hydroxide, Tetraethylammonium Iodide, Tetraethylammonium Ion

Canonical SMILES

CC[N+](CC)(CC)CC.[OH-]

The exact mass of the compound Tetraethylammonium hydroxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Tetraethylammonium Compounds. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetraethylammonium hydroxide (TEAH, CAS: 77-98-5) is a high-purity, metal-ion-free quaternary ammonium strong base widely utilized across advanced manufacturing and chemical synthesis [1]. Characterized by its specific steric bulk (four ethyl groups) and excellent solubility in both aqueous and polar organic solvents, TEAH serves three primary industrial functions: as a highly specific structure-directing agent (SDA) in zeolite manufacturing, as an ashless strong base for electronics and catalysis, and as a safer phase transfer catalyst (PTC) or photoresist developer compared to its more toxic analogs . For procurement professionals, TEAH is evaluated not just for its alkalinity, but for its precise organic-to-inorganic phase balance, its zero-metal residue upon calcination, and its critical role in mitigating severe occupational hazards associated with alternative quaternary ammonium hydroxides.

Substituting TEAH with generic strong bases or closely related quaternary ammonium salts inevitably leads to process failure, severe safety risks, or product contamination. Inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) leave permanent alkali metal residues that poison solid acid catalysts and cause catastrophic mobile-ion failure in CMOS semiconductor devices [1]. While tetramethylammonium hydroxide (TMAH) is a common metal-free alternative, it directs the synthesis of entirely different zeolite topologies (e.g., ZSM-5 instead of Zeolite Beta) and carries a severe, potentially fatal dermal toxicity profile that requires extreme handling precautions[2]. Conversely, tetrabutylammonium hydroxide (TBAH) is often too sterically bulky and lipophilic for precise pore-size templating or balanced aqueous-organic phase transfer. Consequently, TEAH must be procured specifically when the process demands Beta-framework zeolite synthesis, zero-ash calcination, or a strict mitigation of TMAH-related occupational hazards.

Strict Topological Control in Fluoride-Free Zeolite Beta Synthesis

In the commercial synthesis of high-silica and heteroatom zeolites (such as Sn-Beta and Ti-Beta), the choice of structure-directing agent (SDA) dictates the final crystalline framework. TEAH acts as a dual-function base and SDA that exclusively templates the *BEA framework (Zeolite Beta) [1]. Unlike TMAH, which directs towards MFI or FAU topologies, TEAH enables the direct hydrothermal synthesis of highly crystalline Beta zeolites without the need for highly toxic and corrosive hydrofluoric acid (F-free medium), achieving solid yields exceeding 90% [1].

Evidence DimensionZeolite Framework Topology and Yield
Target Compound DataDirects *BEA (Zeolite Beta) topology; >90% solid yield in F-free conditions
Comparator Or BaselineTMAH (Directs FAU/MFI); Traditional Beta synthesis (Requires toxic F- ions)
Quantified DifferenceEnables 100% *BEA phase purity without the use of corrosive HF
ConditionsHydrothermal synthesis, F-free medium, 120-140°C

Procurement of TEAH is strictly required to manufacture Zeolite Beta catalysts while eliminating the severe EHS hazards and equipment corrosion associated with fluoride-based synthesis routes.

Mitigation of Fatal Dermal Toxicity in High-Resolution Lithography

TMAH is the industry-standard metal-ion-free developer, but it presents severe dermal toxicity, with skin contact at concentrations >1% potentially causing fatal respiratory failure. TEAH serves as a safer alternative that maintains high-contrast development capabilities. In electron beam lithography (EBL) of hydrogen silsesquioxane (HSQ), 35% TEAH successfully resolves 100 nm pillar arrays at a lower required electron dose than concentrated 25% TMAH, eliminating the extreme acute toxicity risks while maintaining sub-micron lithographic resolution[1].

Evidence DimensionDermal Toxicity Limit and Lithographic Resolution
Target Compound DataResolves 100 nm features; significantly lower acute dermal toxicity
Comparator Or BaselineTMAH (Fatal dermal toxicity at >1% concentration; requires higher E-beam dose)
Quantified DifferenceSub-100 nm resolution achieved with reduced dose and eliminated TMAH-specific nerve/respiratory toxicity
ConditionsHSQ photoresist development, Electron Beam Lithography (EBL), room temperature

Replacing TMAH with TEAH allows semiconductor fabs and R&D labs to meet strict EHS compliance and protect personnel without sacrificing sub-micron patterning performance.

Zero-Ash Thermal Decomposition for Electronics and Catalysis

For applications requiring strong alkalinity without metal contamination, inorganic bases like NaOH or KOH are fundamentally unsuitable because they leave permanent alkali metal residues (Na+/K+) that poison active catalyst sites and cause mobile-ion failure in CMOS devices. TEAH decomposes completely into volatile gases (triethylamine, ethylene, and water) via a single-step Hofmann elimination between 200°C and 350°C [1]. This ensures that 0% metal ash remains in the final calcined zeolite or electronic substrate, a critical requirement for high-purity manufacturing.

Evidence DimensionPost-Calcination Metal Residue
Target Compound Data0% solid residue (complete volatilization by 350°C)
Comparator Or BaselineNaOH / KOH (100% retention of Na+/K+ ions)
Quantified DifferenceAbsolute elimination of alkali metal contamination
ConditionsThermal calcination / Thermogravimetric analysis (TGA) at 200–400°C

TEAH is essential for manufacturing electronic-grade wet chemicals and proton-form (H-form) solid acid catalysts where even trace alkali metals would destroy product viability.

Structure-Directing Agent for Zeolite Beta Catalysts

TEAH is the mandatory procurement choice for the commercial scale-up of Ti-Beta and Sn-Beta zeolites used in oxidative desulfurization and biomass conversion. It is specifically required where fluoride-free synthesis is mandated by environmental regulations, as it successfully templates the *BEA framework without toxic HF [1].

Safer Metal-Ion-Free Developer for Semiconductor Fabs

In semiconductor manufacturing and advanced R&D, TEAH is utilized as a direct, safer drop-in replacement for TMAH in positive/negative photoresist development and silicon etching. Procuring TEAH protects fab workers from TMAH's unique nerve and respiratory toxicity while preserving high-contrast, sub-100 nm resolution [2].

Ashless Strong Base for High-Purity Chemical Synthesis

TEAH is procured to adjust pH or catalyze reactions in the synthesis of electronic materials, nanomaterials, and advanced polymers. Because it decomposes entirely into volatile gases by 350°C [3], it is the ideal choice when sodium or potassium contamination would degrade the electrical or optical performance of the final product.

Physical Description

Liquid
Aqueous solution: Colorless odorless liquid; [Merck Index] 35% Aqueous solution: Colorless to pale yellow liquid; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

147.162314293 g/mol

Monoisotopic Mass

147.162314293 g/mol

Heavy Atom Count

10

UNII

RA8VU41B1F

Related CAS

66-40-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 247 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (37.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (37.65%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (58.3%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H370 (39.68%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (38.06%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H410 (50.61%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Potassium Channel Blockers

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

77-98-5

Wikipedia

Tetraethylammonium_hydroxide

General Manufacturing Information

Computer and Electronic Product Manufacturing
Miscellaneous Manufacturing
All Other Chemical Product and Preparation Manufacturing
Photographic Film, Paper, Plate, and Chemical Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Inorganic Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
Ethanaminium, N,N,N-triethyl-, hydroxide (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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